2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine
Description
2-Cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine is a chemical compound belonging to the class of pyrimidines, which are heterocyclic aromatic organic compounds This compound features a pyrimidine ring substituted with a cyclopropyl group and a 1,5-dimethyl-1H-pyrazol-3-yl group at the 6th position
Properties
IUPAC Name |
2-cyclopropyl-6-(1,5-dimethylpyrazol-3-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5/c1-7-5-10(16-17(7)2)9-6-11(13)15-12(14-9)8-3-4-8/h5-6,8H,3-4H2,1-2H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTUOKYMZQSRMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=CC(=NC(=N2)C3CC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common approach is the reaction of a suitable pyrimidine derivative with a cyclopropylamine and a 1,5-dimethyl-1H-pyrazole derivative under specific reaction conditions, such as heating in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product. Purification steps, such as recrystallization or chromatography, are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pyrimidines with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine has been studied for its potential biological activities. It has shown promise in various assays, including enzyme inhibition and receptor binding studies.
Medicine: The compound has been investigated for its medicinal properties, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic applications, such as antiviral, antibacterial, and anticancer agents.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its stability and reactivity make it suitable for large-scale manufacturing processes.
Mechanism of Action
The mechanism by which 2-cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
2-Cyclopropyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio)acetohydrazide: This compound shares structural similarities with the subject compound but has a different heterocyclic core.
2-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine: Another pyrazole derivative with a chloro substituent at the 2nd position.
Uniqueness: 2-Cyclopropyl-6-(1,5-dimethyl-1H-pyrazol-3-yl)pyrimidin-4-amine stands out due to its unique combination of functional groups and its potential applications in various fields. Its versatility and reactivity make it a valuable compound in scientific research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
